N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of polyamides and related compounds often involves the polycondensation reaction of specific monomers. For instance, Faghihi and Mozaffari (2008) described the synthesis of new polyamides through direct polycondensation of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with derivatives of aromatic diamines, producing polymers with a pyridyl moiety in high yield (Faghihi & Mozaffari, 2008). This methodology could be adapted for synthesizing compounds with structural similarities to N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
Molecular Structure Analysis
The molecular structure of compounds similar to the title compound has been characterized using techniques like X-ray diffraction. For example, the crystal structure of a novel interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine was determined, showcasing the importance of structural analysis in understanding compound behavior (Chernov'yants et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving pyridine derivatives are diverse. Shibahara et al. (2006) explored the iodine-mediated oxidative desulfurization promoted cyclization of N-2-pyridylmethyl thioamides, highlighting the versatility of pyridine compounds in synthesis and the potential for creating various derivatives, including those with fluorescent properties (Shibahara et al., 2006).
Wissenschaftliche Forschungsanwendungen
Activation of Dioxygen by Mononuclear Non-heme Iron Complex
The study by Martinho, Blain, and Banse (2010) explores the activation of dioxygen by a mononuclear non-heme iron complex, where the ligand N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide plays a role. This process is significant for understanding the reductive activation of O2 by enzymatic systems, highlighting the compound's relevance in biochemical research related to oxygen transport and activation mechanisms Martinho et al., 2010.
Reaction of Magnesiated Bases on Substituted Pyridines
Bonnet, Mongin, Trécourt, and Quéguiner (2001) investigated the reaction of magnesiated bases on substituted pyridines, including derivatives similar to N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. Their work provides insights into the deprotonation and addition reactions, essential for synthetic chemistry applications in developing new chemical entities Bonnet et al., 2001.
Synthesis and Spectroscopic Characterization of Interaction Products
The interaction of 5-trifluoromethyl-pyridine-2-thione with iodine was studied by Chernov'yants, Burykin, Starikova, and Erofeev (2011), providing a basis for understanding the chemical behavior of pyridine derivatives in the presence of halogens. This research contributes to the field of drug design and material science by elucidating the formation of complexes with potential pharmaceutical applications Chernov'yants et al., 2011.
New Polyamides Based on Pyridine Derivatives
Faghihi and Mozaffari (2008) synthesized new polyamides using 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines, demonstrating the utility of pyridine derivatives in polymer science. Their work highlights the potential of such compounds in creating materials with specific thermal and solubility properties Faghihi & Mozaffari, 2008.
Nonaqueous Capillary Electrophoresis of Imatinib Mesylate and Related Substances
Ye, Huang, Li, Xiang, and Xu (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including pyridine analogs. This study is crucial for the quality control and analysis of pharmaceuticals, showcasing the application of pyridine derivatives in analytical chemistry Ye et al., 2012.
Eigenschaften
IUPAC Name |
N-(5-iodo-4-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O/c1-7-5-9(13-6-8(7)12)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKKWMDNOQJJSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1I)NC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590341 | |
Record name | N-(5-Iodo-4-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | |
CAS RN |
179554-56-4 | |
Record name | N-(5-Iodo-4-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.